molecular formula C14H23NO2S B7584035 Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No. B7584035
M. Wt: 269.40 g/mol
InChI Key: BKDSJSBGPCOJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a spirocyclic ketone that has shown promising results in various studies. 5]undecan-4-yl)methanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells, inhibiting the replication of viruses, and disrupting the cell wall of bacteria.
Biochemical and Physiological Effects:
Studies have shown that Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and disrupt the cell wall of bacteria. It has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is its potential as a chiral auxiliary in asymmetric synthesis. It has also shown promising results in various studies related to antitumor, antiviral, and antibacterial activity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone. One possible direction is to further explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to study its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Additionally, further studies can be done to understand the mechanism of action of this compound and to improve its solubility in water for easier use in experiments.

Synthesis Methods

The synthesis of Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone involves the reaction of 1-thia-4-azaspiro[5.5]undecane-4-carboxylic acid with oxalyl chloride in the presence of triethylamine. The resulting acid chloride is then reacted with 2-oxolane-2-carbonyl chloride in the presence of triethylamine and pyridine to obtain the desired compound.

Scientific Research Applications

Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has shown potential applications in various fields of scientific research. It has been studied for its antitumor activity, antiviral activity, and antibacterial activity. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c16-13(12-5-4-9-17-12)15-8-10-18-14(11-15)6-2-1-3-7-14/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSJSBGPCOJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCS2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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